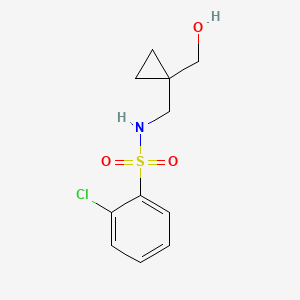

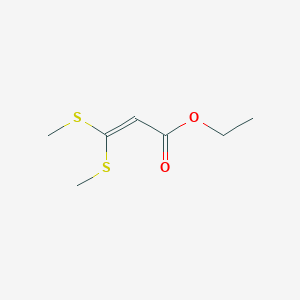

![molecular formula C16H18F3N5O3 B2804478 2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide CAS No. 2034421-98-0](/img/structure/B2804478.png)

2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-a]pyridine core, with various substituents attached. These include a trifluoromethyl group, a dimethoxy group, and a nicotinamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility, stability, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Sitagliptin is a potent, orally active DPP-IV inhibitor . DPP-IV is an enzyme that degrades incretin hormones, which are involved in glucose metabolism. By inhibiting DPP-IV, Sitagliptin increases the levels of incretin hormones, thereby improving glucose control .

Treatment of Type 2 Diabetes

Sitagliptin is used in the treatment of type 2 diabetes . It improves glucose tolerance by reducing blood glucose levels . This is achieved through the inhibition of DPP-IV and the subsequent upregulation of GLP-1, an incretin hormone that promotes insulin secretion .

Selectivity Over Other Proline-Selective Peptidases

Sitagliptin has excellent selectivity over other proline-selective peptidases . This means it specifically inhibits DPP-IV without significantly affecting other similar enzymes, which can reduce potential side effects .

Oral Bioavailability

Sitagliptin has good oral bioavailability . This means it is well absorbed when taken by mouth, which is beneficial for patient compliance and convenience .

5. In Vivo Efficacy in Animal Models Sitagliptin has demonstrated efficacy in animal models . This suggests it may have potential applications in other areas of research or therapeutic development .

Potential for Further Development

Sitagliptin’s properties, including its potency, selectivity, oral bioavailability, and in vivo efficacy, make it a promising candidate for further development . Researchers may explore its use in other diseases or conditions, or use it as a starting point to develop new drugs .

Mecanismo De Acción

Target of Action

Compounds with a triazole nucleus, such as this one, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets by forming bonds, leading to changes in the biological system.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for triazolothiadiazine and its derivatives , which may provide some insights into the potential pharmacokinetic properties of this compound.

Result of Action

Triazole compounds are known to show versatile biological activities , suggesting that this compound may have various molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-dimethoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O3/c1-26-13-6-4-10(15(21-13)27-2)14(25)20-7-12-23-22-11-5-3-9(8-24(11)12)16(17,18)19/h4,6,9H,3,5,7-8H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVHNJOUCIMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

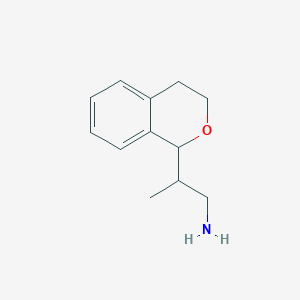

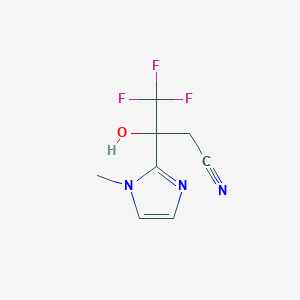

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2804400.png)

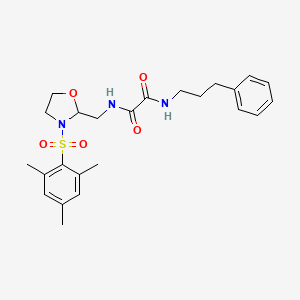

![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)

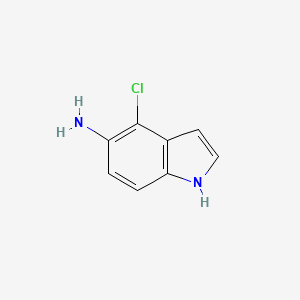

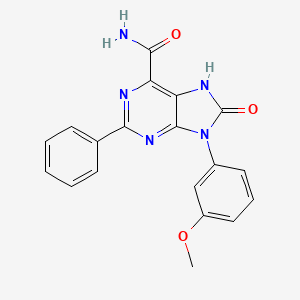

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2804407.png)

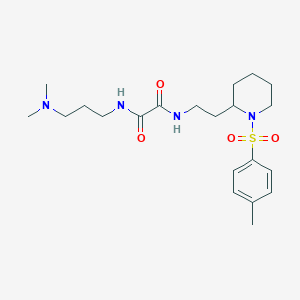

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2804410.png)

![N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide](/img/structure/B2804412.png)

![1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2804417.png)